1,3-Didocosahexaenoyl glycerol

Description

Propriétés

IUPAC Name |

[3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-46(49)51-43-45(48)44-52-47(50)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,23-26,29-32,35-38,45,48H,3-4,9-10,15-16,21-22,27-28,33-34,39-44H2,1-2H3/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30-,37-35-,38-36- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYFTPKXCFFQRG-GZSOIYOPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC(O)COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H68O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

713.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(22:6n3/0:0/22:6n3) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0056386 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Didocosahexaenoyl Glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Didocosahexaenoyl glycerol (B35011) (1,3-DHA-G) is a structured diacylglycerol (DAG) composed of a glycerol backbone esterified with two molecules of docosahexaenoic acid (DHA) at the sn-1 and sn-3 positions. As a carrier of the essential omega-3 fatty acid DHA, 1,3-DHA-G is a molecule of significant interest in the fields of nutritional science, pharmacology, and drug development. Its unique structure influences its metabolic fate and biological activity, distinguishing it from free DHA or DHA-containing triglycerides. This technical guide provides a comprehensive overview of the chemical properties, synthesis, metabolism, and biological activities of 1,3-DHA-G, with a focus on its potential as a modulator of cellular signaling pathways. Detailed experimental protocols for its synthesis and analysis are also provided to facilitate further research and development.

Core Chemical and Physical Properties

1,3-Didocosahexaenoyl glycerol is a lipid molecule characterized by a high degree of unsaturation due to the presence of two DHA acyl chains. While specific experimental data for the pure compound is limited, its properties can be inferred from its constituent parts and general characteristics of diacylglycerols.

| Property | Value | Source |

| Chemical Formula | C47H68O5 | N/A |

| Molecular Weight | 713.0 g/mol | N/A |

| CAS Number | 140670-42-4 | N/A |

| Appearance | Expected to be a viscous oil at room temperature | Inferred |

| Solubility | Soluble in organic solvents such as chloroform, ethanol, and DMSO. Limited solubility in aqueous media. | Inferred |

| pKa | Not applicable | N/A |

Synthesis of this compound

The synthesis of this compound is typically achieved through enzymatic processes that offer high specificity and yield, minimizing the formation of unwanted byproducts. The most common approach involves the esterification of glycerol with DHA or the glycerolysis of DHA-rich oils.

Experimental Protocol: Enzymatic Esterification of Glycerol with DHA

This protocol describes a laboratory-scale synthesis of 1,3-DHA-G using a 1,3-specific lipase (B570770).

Materials:

-

Glycerol (anhydrous)

-

Docosahexaenoic acid (DHA), high purity

-

Immobilized 1,3-specific lipase (e.g., from Rhizomucor miehei or Thermomyces lanuginosus)

-

Molecular sieves (3Å)

-

2-Methyl-2-butanol (tert-amyl alcohol) or another suitable solvent

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve glycerol and a 2.5 molar excess of DHA in a minimal amount of 2-methyl-2-butanol. The use of a solvent is optional but can improve mixing.

-

Dehydration: Add activated molecular sieves to the reaction mixture to remove any residual water, which can inhibit the lipase and promote side reactions.

-

Enzymatic Reaction: Add the immobilized 1,3-specific lipase to the mixture (typically 5-10% by weight of the total substrates).

-

Incubation: The reaction is carried out at a controlled temperature (typically 40-60°C) with constant stirring under a vacuum or nitrogen atmosphere to remove water produced during the esterification. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Reaction Termination: Once the desired conversion is achieved (typically after 24-48 hours), terminate the reaction by filtering off the immobilized enzyme.

-

Purification: The product mixture is purified by silica gel column chromatography. A gradient of hexane and ethyl acetate (B1210297) is typically used to separate 1,3-DHA-G from unreacted starting materials, monoacylglycerols, and triglycerides.

-

Characterization: The purity and identity of the final product are confirmed using HPLC-MS and NMR spectroscopy.

Synthesis and Purification Workflow

Caption: Workflow for the enzymatic synthesis and purification of this compound.

Analytical Characterization

Accurate characterization of this compound is crucial for its use in research and development. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the method of choice for both qualitative and quantitative analysis.

Experimental Protocol: HPLC-MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system

-

Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

Mobile Phase:

-

A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate

-

B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate

Gradient Program:

A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more nonpolar lipids.

MS Parameters (Positive ESI mode):

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 600 L/hr

-

Collision Energy: Varies depending on the instrument and the desired fragmentation (typically 20-40 eV for MS/MS)

Data Acquisition:

-

Full scan mode to identify the molecular ion ([M+NH4]+ or [M+Na]+).

-

Product ion scan (MS/MS) of the precursor ion to confirm the identity by observing the loss of the DHA acyl chains.

Analytical Workflow Diagram

Caption: A typical experimental workflow for the analysis of this compound by HPLC-MS.

Metabolism and Biological Activities

The metabolic fate of this compound is expected to follow the general pathways of diacylglycerol metabolism. Upon ingestion, it is likely hydrolyzed by lipases in the gastrointestinal tract to glycerol and free DHA, which are then absorbed. Intracellularly, 1,3-DHA-G can be a substrate for various enzymes, leading to the synthesis of other important lipids or its degradation.

Potential Metabolic Pathways

Caption: Postulated metabolic pathways of this compound.

Biological Activities and Signaling

Diacylglycerols are well-established second messengers in cellular signaling, most notably through their activation of Protein Kinase C (PKC). The specific stereochemistry and fatty acid composition of the DAG molecule can influence which PKC isozymes are activated and the downstream cellular responses.

PKC Activation:

1,3-diacylglycerols are generally not considered direct activators of PKC, as the enzyme typically recognizes the sn-1,2-diacylglycerol isomer. However, acyl chain migration can occur in vivo, potentially converting the 1,3-isomer to the active 1,2-isomer. Furthermore, the release of free DHA from 1,3-DHA-G can have profound biological effects. DHA itself can modulate membrane fluidity, influence the activity of membrane-bound proteins, and serve as a precursor to potent anti-inflammatory lipid mediators.

Quantitative Data on PKC Activation by DHA-containing DAGs:

While specific data for 1,3-DHA-G is scarce, studies on sn-1,2-diacylglycerols containing DHA provide valuable insights.

| PKC Isozyme | Activating DAG Species | Observation |

| PKCγ | 1-stearoyl-2-docosahexaenoyl-sn-glycerol | Moderate preference for activation at low concentrations (2 mmol%).[1] |

| PKCδ | 1-stearoyl-2-docosahexaenoyl-sn-glycerol | Moderate preference for activation.[1] |

| PKCθ | 1-stearoyl-2-docosahexaenoyl-sn-glycerol | Strong preference for activation at low concentrations (2 and 20 mmol%).[1] |

Diacylglycerol-PKC Signaling Pathway

Caption: General signaling pathway of diacylglycerol-mediated Protein Kinase C activation.

Conclusion and Future Directions

This compound is a promising molecule for the delivery of DHA and for modulating cellular processes. Its unique structure warrants further investigation to fully elucidate its metabolic fate and specific biological activities. Future research should focus on:

-

Detailed Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion of 1,3-DHA-G compared to other forms of DHA.

-

Specific Biological Effects: Investigating its effects on various cell types, particularly in the context of inflammation, neurological function, and metabolic diseases.

-

Clinical Trials: Evaluating the efficacy and safety of 1,3-DHA-G in human studies for various health applications.

The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field, paving the way for new discoveries and applications of this important structured lipid.

References

An In-depth Technical Guide to 1,3-Didocosahexaenoyl Glycerol: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Didocosahexaenoyl glycerol (B35011) (1,3-DHA-G) is a diacylglycerol (DAG) molecule of significant interest in the scientific community, particularly for its potential therapeutic applications. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and known biological activities of 1,3-DHA-G. It delves into the established roles of diacylglycerols as second messengers in cellular signaling, with a specific focus on the pathways modulated by docosahexaenoic acid (DHA)-containing DAGs. Detailed experimental protocols for the synthesis of 1,3-diacylglycerols and for assessing the cardioprotective effects of DHA are presented. Furthermore, this guide employs Graphviz visualizations to illustrate key signaling pathways and experimental workflows, offering a clear and concise resource for researchers in the fields of lipid biochemistry, pharmacology, and drug development.

Introduction

1,3-Didocosahexaenoyl glycerol is a specific diacylglycerol where the hydroxyl groups at the sn-1 and sn-3 positions of the glycerol backbone are esterified with docosahexaenoic acid (DHA), an essential omega-3 fatty acid.[1][2][3] As a diacylglycerol, 1,3-DHA-G is a key signaling molecule involved in a multitude of cellular processes. The presence of DHA, a fatty acid renowned for its neuroprotective and cardioprotective properties, makes 1,3-DHA-G a particularly compelling subject of study for the development of novel therapeutic agents. This document aims to consolidate the current knowledge on 1,3-DHA-G, providing a technical foundation for further research and development.

Structure and Physicochemical Properties

The unique structure of 1,3-DHA-G, featuring two long-chain polyunsaturated fatty acids, dictates its physical and chemical characteristics. These properties are fundamental to its biological function, influencing its incorporation into cellular membranes and its interaction with various enzymes.

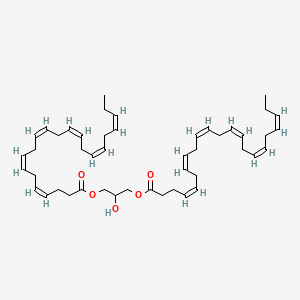

Molecular Structure

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C47H68O5 | [2][3] |

| Molecular Weight | 713.0 g/mol | [2][3] |

| CAS Number | 140670-42-4 | [2][3][4] |

| Synonyms | DG(22:6/0:0/22:6), 1,3-Didocosahexaenoin | [2][3] |

| Purity | >98% | [2] |

| Appearance | Liquid | [2] |

| Solubility | Chloroform: slightly soluble, DMF: 10 mg/ml, Ethanol: 10 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | [2][3] |

| Storage Temperature | -20°C | [3] |

Biological Significance and Signaling Pathways

Diacylglycerols are well-established second messengers that are generated at the cell membrane in response to extracellular stimuli. They play a crucial role in signal transduction by activating a variety of downstream effector proteins.

Diacylglycerol Signaling

The canonical diacylglycerol signaling pathway involves the activation of Protein Kinase C (PKC). Upon binding of a ligand (e.g., hormone, neurotransmitter) to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK), phospholipase C (PLC) is activated. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. While IP3 diffuses into the cytosol to trigger the release of calcium from intracellular stores, DAG remains in the plasma membrane where it recruits and activates PKC.[5] Activated PKC, in turn, phosphorylates a wide array of substrate proteins, leading to diverse cellular responses such as proliferation, differentiation, and apoptosis.

Caption: Overview of the general diacylglycerol signaling cascade.

Signaling Specificity of DHA-Containing Diacylglycerols

The fatty acid composition of DAG molecules can influence their signaling properties. Studies have shown that DAGs containing polyunsaturated fatty acids, such as DHA, can exhibit differential activation of PKC isoforms. Specifically, 1-stearoyl-2-docosahexaenoyl-sn-glycerol (B3044074) has been demonstrated to be a potent activator of certain PKC isoforms.[6][7] This suggests that 1,3-DHA-G could mediate specific cellular responses through the selective activation of particular PKC isozymes.

Cardioprotective Effects and Potential Mechanisms

Omega-3 fatty acids, particularly DHA, are widely recognized for their cardioprotective effects.[8][9] While the precise mechanisms are still under investigation, several pathways are implicated. DHA can be incorporated into cardiomyocyte membranes, altering membrane fluidity and the function of ion channels.[8] Furthermore, DHA and its metabolites have anti-inflammatory properties, partly through the inhibition of the NF-κB signaling pathway.[10][11]

A key aspect of DHA's cardioprotective action is its ability to prevent the opening of the mitochondrial permeability transition pore (MPTP), a critical event in ischemia-reperfusion injury that leads to cell death. It is plausible that 1,3-DHA-G, as a carrier of DHA, contributes to these protective effects by locally increasing the concentration of DHA within cardiac cells and activating specific signaling cascades that converge on mitochondrial protection.

Caption: Proposed signaling pathways for the cardioprotective effects of 1,3-DHA-G.

Experimental Protocols

This section provides an overview of methodologies for the synthesis of 1,3-diacylglycerols and for evaluating the cardioprotective effects of DHA-containing compounds.

Enzymatic Synthesis of 1,3-Diacylglycerols

A common and effective method for synthesizing 1,3-diacylglycerols is through the direct enzymatic esterification of glycerol with free fatty acids in a solvent-free system.

Materials:

-

Glycerol (high purity)

-

Docosahexaenoic acid (DHA)

-

Immobilized 1,3-specific lipase (B570770) (e.g., Lipozyme RM IM or Novozym 435)

-

Reaction vessel (e.g., pear-shaped flask)

-

Vacuum pump

-

Water bath or heating mantle with temperature control

-

Magnetic stirrer

Procedure:

-

Combine glycerol and DHA in the reaction vessel. A molar ratio of 1:2 (glycerol:DHA) is typically used.

-

Add the immobilized lipase to the reaction mixture (e.g., 5-10% by weight of the total reactants).

-

Incubate the mixture at a controlled temperature (e.g., 50-60°C) with continuous stirring.

-

Apply a vacuum (e.g., 3-4 mm Hg) to the system to remove the water produced during the esterification reaction, thereby driving the reaction towards product formation.

-

Monitor the reaction progress by analyzing aliquots for the content of free fatty acids, mono-, di-, and triglycerides using techniques such as titration and chromatography (TLC, GC, or HPLC).

-

Once the desired conversion is achieved, stop the reaction and remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.

-

Purify the 1,3-diacylglycerol from the reaction mixture using techniques like column chromatography.

Workflow Diagram:

Caption: A generalized workflow for the enzymatic synthesis of 1,3-diacylglycerols.

Assessment of Cardioprotective Effects in a Rat Model of Myocardial Injury

This protocol describes a general approach to evaluate the cardioprotective effects of a test compound, which can be adapted for 1,3-DHA-G, in a rat model of chemically-induced cardiac toxicity.

Materials:

-

Wistar albino rats

-

Cardiotoxic agent (e.g., bupivacaine (B1668057) or isoproterenol)

-

Test compound (this compound)

-

Vehicle control

-

Anesthesia

-

Equipment for monitoring heart rate and respiratory rate

-

Blood collection supplies

-

Reagents for measuring cardiac biomarkers (LDH, CK-MB, Troponin)

-

Histopathology equipment and reagents

Procedure:

-

Acclimatize rats and divide them into experimental groups (e.g., control, vehicle, cardiotoxic agent alone, cardiotoxic agent + test compound).

-

Anesthetize the rats and establish intravenous access.

-

Monitor and record baseline physiological parameters (heart rate, respiratory rate).

-

Administer the test compound or vehicle to the respective groups.

-

Induce cardiac toxicity by administering the cardiotoxic agent.

-

Continuously monitor physiological parameters during and after the induction of toxicity.

-

After a predetermined time, collect blood samples for the analysis of cardiac biomarkers.

-

Euthanize the animals and harvest the hearts for histopathological examination to assess tissue damage.

Experimental Groups and Logic:

Caption: Logical flow of the experimental design to test the cardioprotective effects of 1,3-DHA-G.

Conclusion

This compound is a molecule with significant potential, bridging the fields of lipid signaling and therapeutics. Its unique structure, combining a diacylglycerol backbone with two DHA molecules, positions it as a key player in cellular signaling with promising cardioprotective properties. The information and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this intriguing lipid molecule. Further research is warranted to fully elucidate the specific signaling cascades initiated by 1,3-DHA-G and to translate its preclinical benefits into clinical applications.

References

- 1. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS 140670-42-4 | Cayman Chemical | Biomol.com [biomol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | 140670-42-4 [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cardioprotective mechanism of omega-3 polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Effect of n-3 fatty acids on the expression of inflammatory genes in THP-1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dietary supplementation with docosahexaenoic acid, but not eicosapentaenoic acid, dramatically alters cardiac mitochondrial phospholipid fatty acid composition and prevents permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence of 1,3-Diacylglycerols of Docosahexaenoic Acid

Disclaimer: Initial searches for "1,3-di-DHA-glycerol," where DHA was presumed to be dihydroxyacetone, did not yield any evidence of the natural occurrence or synthesis of such a molecule. It is highly probable that the requested compound name is a misnomer. This guide will therefore focus on the natural occurrence, biosynthesis, and analysis of 1,3-diacylglycerols of docosahexaenoic acid (1,3-didocosahexaenoin) , a naturally occurring and extensively studied molecule. Docosahexaenoic acid, an omega-3 fatty acid, is also commonly abbreviated as DHA.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the natural occurrence, biosynthesis, and analytical methodologies related to 1,3-diacylglycerols of docosahexaenoic acid.

Natural Occurrence of 1,3-Diacylglycerols of Docosahexaenoic Acid

1,3-Diacylglycerols (DAGs) containing docosahexaenoic acid (DHA) are found in various natural sources, particularly in marine ecosystems. These molecules are key intermediates in lipid metabolism and signaling.

Table 1: Quantitative Data on the Occurrence of DHA-Containing Lipids in Various Natural Sources

| Source Organism/Product | Total Lipid Content (% of dry weight) | DHA Content (% of total fatty acids) | 1,3-DHA-Diacylglycerol Content (% of total DAGs) | Reference(s) |

| Microalgae | ||||

| Aurantiochytrium sp. | Not specified | 50.5% ± 4.9% | Data not available | [1] |

| Crypthecodinium cohnii | Not specified | >30% | Data not available | [2] |

| Tisochrysis lutea | Not specified | Not specified | Data not available | [3] |

| Marine Oils | ||||

| Fish Oil Capsules (range) | Not applicable | 8.7% - 26.4% | Data not available | [4] |

| Seal Oil | Not applicable | DHA is mainly in sn-1,3 positions | Data not available | [5] |

| Squid Oil | Not applicable | DHA is mainly in the sn-2 position | Data not available | [5] |

| Fish and Shellfish | ||||

| Salmon | Variable | High | Data not available | [6] |

| Tuna | Variable | High | Data not available | [7] |

| Herring | Variable | High | Data not available | [6] |

| Mackerel | Variable | High | Data not available | [6] |

| Sardines | Variable | High | Data not available | [7] |

| Shrimp | Variable | Moderate | Data not available | [7] |

| Crab | Variable | Moderate | Data not available | [7] |

Note: Quantitative data for the specific 1,3-di-DHA-glycerol isomer is often not reported directly in literature. The data presented reflects the overall abundance of DHA in the lipid fractions of these organisms, where it exists in triglycerides, phospholipids, and as diacylglycerols. The positional distribution of DHA on the glycerol (B35011) backbone can vary.[5]

Biosynthesis and Signaling Pathways

The primary pathway for the synthesis of diacylglycerols, including those containing DHA, is the Kennedy pathway.[8] This pathway involves the sequential acylation of glycerol-3-phosphate.

Caption: Biosynthesis of DHA-containing diacylglycerols via the Kennedy pathway.

The Kennedy pathway primarily produces sn-1,2-diacylglycerols. The sn-1,3 isomer can be formed through acyl migration, an intramolecular transfer of an acyl chain, which can be catalyzed by isomerases or occur spontaneously.

Diacylglycerols are crucial second messengers in various signaling cascades. DHA-containing DAGs can modulate the activity of several key signaling proteins, including Protein Kinase C (PKC) and Ras guanyl-releasing proteins (RasGRPs).[9]

Caption: Signaling pathway involving DHA-containing diacylglycerols.

Experimental Protocols

Objective: To extract and quantify the amount of 1,3-DHA-diacylglycerols from a biological sample (e.g., fish tissue, microalgae).

Workflow Diagram:

Caption: Workflow for extraction and quantification of DHA-diacylglycerols.

Methodology:

-

Sample Preparation:

-

Homogenize a known weight of the biological sample in a suitable solvent (e.g., chloroform:methanol).[1]

-

-

Lipid Extraction:

-

Perform a total lipid extraction using either the Folch et al. or Bligh and Dyer method.[1]

-

This involves partitioning the lipids into an organic phase (chloroform) and removing non-lipid contaminants in an aqueous phase (methanol:water).

-

-

Separation of Lipid Classes:

-

Separate the total lipid extract into different lipid classes (e.g., triglycerides, diacylglycerols, phospholipids, free fatty acids) using Thin Layer Chromatography (TLC) or Solid Phase Extraction (SPE).

-

For TLC, spot the lipid extract onto a silica (B1680970) gel plate and develop it in a solvent system (e.g., hexane:diethyl ether:acetic acid).

-

For SPE, use a silica cartridge and elute different lipid classes with solvents of increasing polarity.

-

-

Transesterification:

-

Isolate the diacylglycerol fraction and transesterify the fatty acids to their corresponding fatty acid methyl esters (FAMEs).

-

This is typically done by reacting the diacylglycerols with methanol (B129727) in the presence of an acid or base catalyst (e.g., BF₃ in methanol, sodium methoxide).[10]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Quantification:

-

Quantify the amount of DHA by comparing the peak area of its methyl ester to the peak area of a known amount of an internal standard (e.g., a fatty acid not present in the sample).

-

Objective: To determine the position of DHA on the glycerol backbone (sn-1, sn-2, or sn-3).

Methodology:

-

Sample Preparation:

-

Isolate the diacylglycerol fraction as described above.

-

Dissolve a precise amount of the purified diacylglycerol sample in a deuterated solvent (e.g., CDCl₃).

-

-

¹³C NMR Analysis:

-

Acquire a ¹³C NMR spectrum of the sample.

-

The chemical shifts of the carbonyl carbons of the ester groups are sensitive to their position on the glycerol backbone.[12]

-

The signals for the sn-1 and sn-3 positions are distinct from the signal for the sn-2 position, allowing for the determination of the positional distribution of DHA.[12]

-

Conclusion

While the molecule "1,3-di-DHA-glycerol" with DHA as dihydroxyacetone appears to be a misnomer, the study of 1,3-diacylglycerols of docosahexaenoic acid is a rich and active area of research. These molecules are naturally present in various marine organisms and play significant roles in lipid metabolism and cellular signaling. The experimental protocols outlined in this guide provide a foundation for researchers to extract, quantify, and characterize these important lipids, paving the way for further understanding of their biological functions and potential therapeutic applications.

References

- 1. Production of 13C-labeled docosahexaenoic acid from heterotrophic marine microorganisms Aurantiochytrium mangrovei and Crypthecodinium cohnii enabling fluxomic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of docosahexaenoic acid biosynthesis in Crypthecodinium cohnii by 13C labelling and desaturase inhibitor experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A 13CO2 Enrichment Experiment to Study the Synthesis Pathways of Polyunsaturated Fatty Acids of the Haptophyte Tisochrysis lutea | MDPI [mdpi.com]

- 4. Fatty acid content of marine oil capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of long-term feeding of marine oils with different positional distribution of eicosapentaenoic and docosahexaenoic acids on lipid metabolism, eicosanoid production, and platelet aggregation in hypercholesterolemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Survey of n-3 and n-6 polyunsaturated fatty acids in fish and fish products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Diacylglycerols containing Omega 3 and Omega 6 fatty acids bind to RasGRP and modulate MAP kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative determination of EPA and DHA in fish oil capsules for cardiovascular disease therapy in Indonesia by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

The Enzymatic Synthesis of 1,3-Didocosahexaenoyl Glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthesis of 1,3-Didocosahexaenoyl glycerol (B35011) (1,3-DHA-G), a structured diacylglycerol of significant interest for its potential therapeutic applications. Given that a conventional metabolic pathway for 1,3-DHA-G is not established, this document focuses on the prevalent and highly specific method of its creation: enzymatic esterification. This guide details the substrates, enzymatic catalysts, reaction conditions, and a representative experimental protocol for the synthesis of this compound.

Introduction

1,3-Didocosahexaenoyl glycerol is a diacylglycerol featuring a glycerol backbone with docosahexaenoic acid (DHA) molecules esterified at the sn-1 and sn-3 positions. DHA is an essential omega-3 fatty acid crucial for cognitive function, visual acuity, and possessing anti-inflammatory properties. The specific positioning of DHA on the glycerol backbone in 1,3-DHA-G may influence its absorption, bioavailability, and metabolic fate, making it a molecule of interest for pharmaceutical and nutraceutical development. The synthesis of 1,3-DHA-G is primarily achieved through enzymatic processes that offer high specificity and mild reaction conditions, preserving the integrity of the polyunsaturated DHA.

The Synthesis Pathway: Enzymatic Esterification

The formation of 1,3-DHA-G is not a product of a complex, multi-step metabolic pathway within an organism but rather a direct enzymatic reaction. The core of this synthesis is the esterification of glycerol with two molecules of docosahexaenoic acid, catalyzed by a class of enzymes known as lipases.

Key Components

-

Substrates:

-

Glycerol: A simple polyol compound that forms the backbone of the molecule.

-

Docosahexaenoic Acid (DHA): A C22:6 omega-3 polyunsaturated fatty acid, which is the acyl donor.

-

-

Catalyst:

-

sn-1,3 Specific Lipases: These enzymes are crucial as they selectively catalyze the esterification at the primary hydroxyl groups (sn-1 and sn-3 positions) of glycerol, leaving the secondary hydroxyl group at the sn-2 position free. This specificity is key to producing 1,3-diacylglycerols rather than a mixture of mono-, di-, and triglycerides with random acyl group distribution. Commonly used sn-1,3 specific lipases include those derived from Rhizomucor miehei and Thermomyces lanuginosus.[1]

-

The overall reaction can be summarized as:

Glycerol + 2 Docosahexaenoic Acid ---(sn-1,3 specific lipase)--> this compound + 2 H₂O

To drive the reaction towards the synthesis of the diacylglycerol, the removal of water, a byproduct of the esterification, is essential. This is typically achieved by conducting the reaction under vacuum.

Quantitative Data from Analogous Syntheses

While specific quantitative data for the synthesis of this compound is not extensively reported in peer-reviewed literature, the following table summarizes typical results from the enzymatic synthesis of other 1,3-diacylglycerols and structured lipids containing long-chain polyunsaturated fatty acids. This data provides a comparative overview of reaction conditions and expected yields.

| Enzyme Source | Substrates | Molar Ratio (Fatty Acid:Glycerol) | Temperature (°C) | Reaction Time (h) | Enzyme Load (% w/w) | Yield of 1,3-Diacylglycerol (%) | Reference |

| Rhizomucor miehei | Caprylic Acid, Glycerol | 2:1 | 25 | 24 | 4 | 84.6 | (Adapted from a study on 1,3-dicaprylin) |

| Thermomyces lanuginosus | Oleic Acid, Glycerol | 2:1 | 50 | 12 | 5 | 61.1 | (Adapted from a study on 1,3-diolein) |

| Candida antarctica Lipase (B570770) B | Palmitic Acid, Glycerol | 2:1 | 73 | 6 | 15 | ~75 of total DAGs | (Adapted from a study on 1,3-dipalmitoylglycerol) |

| Rhizopus oryzae | Tuna Oil Fatty Acids, Glycerol | 2:1 | 40 | 24 | Not Specified | Not Specified | (General reference to synthesis of TGs) |

Experimental Protocol: Enzymatic Synthesis of this compound

The following is a representative protocol for the laboratory-scale synthesis of 1,3-DHA-G. This protocol is based on established methods for the synthesis of similar 1,3-diacylglycerols.

Materials

-

Glycerol (high purity, anhydrous)

-

Docosahexaenoic acid (DHA, high purity)

-

Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM from Rhizomucor miehei)

-

Hexane (B92381) (analytical grade)

-

Ethyl acetate (B1210297) (analytical grade)

-

Silica (B1680970) gel for column chromatography

-

Nitrogen gas

Equipment

-

Jacketed glass reactor with magnetic stirrer and temperature control

-

Vacuum pump

-

Rotary evaporator

-

Chromatography column

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure

-

Reactant Preparation: In a jacketed glass reactor, combine glycerol and docosahexaenoic acid in a 1:2 molar ratio.

-

Enzyme Addition: Add the immobilized sn-1,3 specific lipase to the reactor. A typical enzyme load is 5-10% of the total substrate weight.

-

Reaction Conditions:

-

Heat the mixture to the optimal temperature for the chosen lipase, typically between 40°C and 60°C.

-

Begin stirring to ensure a homogenous mixture.

-

Apply a vacuum to the reactor (e.g., 5 mmHg) to remove the water produced during the esterification, thereby driving the reaction equilibrium towards product formation.[2]

-

Purge the reactor with nitrogen gas before applying the vacuum to minimize oxidation of the DHA.

-

-

Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 4-6 hours) and analyzing them by TLC to observe the formation of the diacylglycerol product and the consumption of the reactants. The reaction is typically run for 24-48 hours.

-

Enzyme Removal: Once the reaction has reached the desired conversion, cool the mixture to room temperature. Add hexane to dissolve the lipids and filter to remove the immobilized enzyme. The enzyme can be washed with fresh hexane, dried, and potentially reused.

-

Product Purification:

-

Remove the hexane from the filtrate using a rotary evaporator. The resulting crude product will be a mixture of 1,3-DHA-G, unreacted starting materials, and potentially some mono- and triglycerides.

-

Purify the 1,3-DHA-G from the crude mixture using silica gel column chromatography.

-

Pack a chromatography column with silica gel in hexane.

-

Load the crude product onto the column.

-

Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor their composition by TLC. 1,3-DHA-G will elute after any unreacted fatty acids and before more polar compounds like monoglycerides.

-

Pool the fractions containing the pure 1,3-DHA-G and remove the solvent under reduced pressure.

-

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Biosynthesis Pathway Diagram

The following diagram illustrates the enzymatic synthesis of this compound from its constituent substrates.

Caption: Enzymatic esterification of glycerol with DHA.

Experimental Workflow Diagram

This diagram outlines the key steps in the laboratory synthesis and purification of this compound.

Caption: Workflow for 1,3-DHA-G synthesis and purification.

Conclusion

The synthesis of this compound is a targeted enzymatic process rather than a complex biosynthetic pathway. The use of sn-1,3 specific lipases allows for the precise and efficient production of this structured diacylglycerol. While specific, detailed protocols and quantitative data for this exact molecule are not abundant, established methodologies for analogous compounds provide a strong foundation for its synthesis and purification. Further research to optimize reaction conditions and scale-up production will be crucial for exploring the full therapeutic and nutraceutical potential of this compound.

References

The Physiological Landscape of 1,3-Didocosahexaenoyl Glycerol: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Didocosahexaenoyl glycerol (B35011) (1,3-DHA-G) is a specific diacylglycerol molecule composed of a glycerol backbone esterified with two molecules of docosahexaenoic acid (DHA) at the sn-1 and sn-3 positions. As an omega-3 polyunsaturated fatty acid-containing lipid, it stands at the intersection of lipid metabolism and cellular signaling. While research specifically targeting 1,3-DHA-G is emerging, its physiological significance can be inferred from the well-established roles of its constituent parts: the diacylglycerol (DAG) backbone and the bioactive fatty acid, DHA. This technical guide synthesizes the current understanding and potential physiological roles of 1,3-DHA-G, offering insights into its metabolism, potential signaling pathways, and therapeutic implications. Particular focus is given to its cardioprotective effects and its likely involvement in neurological and inflammatory processes, driven by the high DHA content.

Introduction

Diacylglycerols (DAGs) are pivotal intermediates in lipid metabolism and serve as critical second messengers in a multitude of cellular signaling cascades.[1][2] The specific fatty acids esterified to the glycerol backbone, and their stereospecific positioning, are key determinants of a DAG molecule's ultimate biological function.[3] 1,3-Didocosahexaenoyl glycerol is a unique DAG species featuring two molecules of DHA, an omega-3 polyunsaturated fatty acid renowned for its profound effects on human health, particularly in the brain and cardiovascular system.[4][5][6] This document provides a comprehensive overview of the known and hypothesized physiological roles of 1,3-DHA-G.

Metabolism and Bioavailability

The metabolism of 1,3-diacylglycerols is distinct from that of the more common 1,2-diacylglycerols and triglycerides. Following ingestion, 1,3-DAGs are hydrolyzed by lipases into monoacylglycerols and free fatty acids.[7] A significant portion of these fatty acids may be absorbed and enter the portal circulation directly, rather than being re-esterified into triglycerides within enterocytes for transport via chylomicrons.[7] This metabolic route is believed to contribute to a lower accumulation of body fat compared to the consumption of triglycerides.[8][9]

Table 1: Putative Metabolic Fate of this compound

| Step | Process | Enzyme(s) | Product(s) | Physiological Consequence |

| 1 | Luminal Hydrolysis | Gastric & Pancreatic Lipases | 1-mono-DHA-glycerol, 3-mono-DHA-glycerol, Free DHA | Release of bioactive DHA for absorption. |

| 2 | Absorption | Enterocytes | Free DHA, Monoacylglycerols | Entry into circulation. |

| 3a | Re-esterification (partial) | Acyltransferases | Triglycerides | Formation of chylomicrons for lymphatic transport. |

| 3b | Direct Portal Transport | - | Free DHA | Rapid delivery of DHA to the liver and other tissues. |

| 4 | Cellular Uptake | Fatty Acid Transporters | Intracellular Free DHA | Availability for incorporation into phospholipids (B1166683) or signaling. |

Physiological Roles and Signaling Pathways

The physiological effects of 1,3-DHA-G are likely multifaceted, stemming from the combined actions of its DHA moieties and its potential to modulate DAG-mediated signaling pathways.

Cardioprotective Effects

Emerging evidence points to a direct cardioprotective role for 1,3-DHA-G. It has been shown to exhibit cardioprotective effects in a rat model of myocardial ischemia/reperfusion injury, particularly when interacting with Poly-l-glutamic acid (PGA).[10] The high DHA content is a key contributor to this effect. DHA is known to have anti-arrhythmic properties, improve endothelial function, and reduce inflammation, all of which are beneficial in the context of cardiovascular disease.[11][12]

Neurological Function

DHA is a critical structural component of neuronal cell membranes, comprising about 40% of the polyunsaturated fatty acids in the brain.[5] It is essential for neurogenesis, synaptic plasticity, and overall cognitive function.[6] The delivery of two DHA molecules via 1,3-DHA-G could be an efficient mechanism for enriching neuronal tissues with this vital fatty acid. Depletion of DHA in the brain can impair the function of membrane proteins like receptors and ion channels, leading to diminished signal transduction.[13]

Anti-inflammatory and Immunomodulatory Roles

DHA is the precursor to a class of potent anti-inflammatory lipid mediators, including resolvins, protectins, and maresins.[14] These molecules are crucial for the resolution phase of inflammation. By providing a concentrated source of DHA, 1,3-DHA-G can fuel the synthesis of these specialized pro-resolving mediators, thereby helping to dampen inflammatory responses.

Inferred Signaling Pathways

While specific signaling pathways activated by 1,3-DHA-G are yet to be fully elucidated, its structure as a diacylglycerol suggests potential interactions with canonical DAG signaling cascades. Diacylglycerols are well-known activators of Protein Kinase C (PKC) isoforms, which regulate a vast array of cellular processes including cell growth, differentiation, and apoptosis.[15][16][17]

Below is a hypothesized signaling pathway for 1,3-DHA-G, based on general diacylglycerol signaling principles.

References

- 1. Diglyceride - Wikipedia [en.wikipedia.org]

- 2. Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiological function of Docosahexaenoic acid_Chemicalbook [chemicalbook.com]

- 5. Docosahexaenoic acid - Wikipedia [en.wikipedia.org]

- 6. Docosahexaenoic acid,22:6n-3: Its roles in the structure and function of the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. Diacylglycerol on lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. amsbio.com [amsbio.com]

- 11. Cardioprotective Effects of Omega-3 Polyunsaturated Fatty Acids: Dichotomy between Experimental and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. library.search.tulane.edu [library.search.tulane.edu]

- 13. research.monash.edu [research.monash.edu]

- 14. Docosahexaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Diacylglycerol pathway | PPTX [slideshare.net]

- 17. m.youtube.com [m.youtube.com]

1,3-Didocosahexaenoyl Glycerol in Marine Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 1,3-didocosahexaenoyl glycerol (B35011) (1,3-DDG), a specific diacylglycerol molecule, within the broader context of marine lipid metabolism. While direct research on the natural occurrence and specific metabolic pathways of 1,3-DDG in marine organisms is limited, this document synthesizes the current understanding of diacylglycerol biosynthesis, stereoisomerism, and its roles as a metabolic intermediate and signaling molecule. The critical importance of docosahexaenoic acid (DHA) in marine ecosystems is a central theme, providing a framework for understanding the potential significance of DHA-containing lipids like 1,3-DDG.

Introduction to Diacylglycerols and Docosahexaenoic Acid in the Marine Environment

Diacylglycerols (DAGs) are fundamental components of cellular lipid metabolism, serving as building blocks for glycerophospholipids and triacylglycerols (TAGs), and acting as crucial second messengers in signal transduction.[1] Structurally, DAGs consist of a glycerol backbone with two fatty acid chains esterified to its hydroxyl groups. The positioning of these fatty acids gives rise to different isomers, primarily sn-1,2-DAG and sn-1,3-DAG, each with distinct metabolic fates and biological activities.[1]

Docosahexaenoic acid (DHA, 22:6n-3) is a long-chain polyunsaturated fatty acid that is highly enriched in marine food webs. It is a vital component of cell membranes, particularly in the brain and retina, and plays a critical role in the neural development and overall health of marine organisms, especially fish.[2][3] The abundance of DHA in marine lipids suggests that various acylated forms, including diacylglycerols like 1,3-DDG, are present and participate in metabolic processes.

While sn-1,2-diacylglycerols are the well-established signaling molecules, the roles of sn-1,3-diacylglycerols are less understood. They are generally considered to be less common in natural systems and are not potent activators of the classical protein kinase C (PKC) signaling pathway.[4][5][6] However, evidence suggests they can be formed through specific enzymatic reactions and may serve as preferred substrates for certain enzymes involved in triacylglycerol synthesis.[4][5]

Biosynthesis of Diacylglycerols in Marine Organisms

The primary pathway for the de novo synthesis of diacylglycerols in eukaryotes, including marine organisms, is the Kennedy pathway. This pathway generates sn-1,2-diacylglycerol, which is the precursor for the synthesis of triacylglycerols and various phospholipids.[7][8]

The formation of sn-1,3-diacylglycerols is thought to occur through alternative mechanisms:

-

Isomerization: sn-1,2-DAG can undergo isomerization to form the more stable sn-1,3-DAG.[2]

-

Lipase-mediated hydrolysis: The hydrolysis of triacylglycerols by certain lipases can yield sn-1,3-DAG. For instance, adipose triglyceride lipase (B570770) (ATGL) shows a preference for hydrolyzing the sn-2 position of a TAG, which would generate a sn-1,3-DAG.[4][5]

Once formed, sn-1,3-DAG can be utilized by specific diacylglycerol acyltransferases (DGATs), particularly DGAT2, for the synthesis of triacylglycerols. This suggests a role for 1,3-DAGs as intermediates in the remodeling of TAGs.[4][5]

Figure 1: Overview of diacylglycerol biosynthesis pathways.

Signaling Pathways of Diacylglycerols

The role of diacylglycerols as second messengers is primarily attributed to the sn-1,2 isomer. Upon stimulation of cell surface receptors, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate sn-1,2-DAG and inositol (B14025) 1,4,5-trisphosphate (IP3). sn-1,2-DAG remains in the plasma membrane and recruits and activates C1 domain-containing proteins, most notably protein kinase C (PKC).[9][10] This activation triggers a cascade of phosphorylation events that regulate a wide range of cellular processes.

In contrast, sn-1,3-diacylglycerols are generally not considered to be potent activators of PKC.[4][5][6] However, some evidence suggests that 1,3-DAGs may play a role in signaling through PKC-independent mechanisms, such as the activation of phospholipase A2.[11] Further research is needed to elucidate any specific signaling roles of 1,3-DAGs, particularly in marine organisms.

Figure 2: The canonical sn-1,2-diacylglycerol signaling pathway.

Quantitative Data on Diacylglycerols in Marine Lipids

Currently, there is a notable lack of quantitative data specifically on 1,3-didocosahexaenoyl glycerol in marine organisms. Research has predominantly focused on the total fatty acid profiles of marine oils and the positional distribution of fatty acids on the glycerol backbone of triacylglycerols.

Table 1: Positional Distribution of Major Fatty Acids in Triacylglycerols of Selected Marine Fish Oils

| Fatty Acid | Anchovy Oil (%) | Tuna Oil (%) | Salmon Oil (%) |

| EPA (20:5n-3) | |||

| sn-1/3 | 68.3 | 72.1 | 71.8 |

| sn-2 | 31.7 | 27.9 | 28.2 |

| DHA (22:6n-3) | |||

| sn-1/3 | 45.2 | 48.7 | 43.1 |

| sn-2 | 54.8 | 51.3 | 56.9 |

| Palmitic Acid (16:0) | |||

| sn-1/3 | 61.2 | 65.4 | 63.7 |

| sn-2 | 38.8 | 34.6 | 36.3 |

Data adapted from studies on the stereospecific analysis of fish oil triacylglycerols. The values represent the percentage of each fatty acid found at the sn-2 position versus the sn-1 and sn-3 positions combined.

The data in Table 1 highlights that DHA is preferentially located at the sn-2 position of triacylglycerols in these marine fish oils.[12] This has implications for the types of diacylglycerols that would be formed upon hydrolysis. Hydrolysis at the sn-1 and sn-3 positions would yield sn-2-monoacylglycerols rich in DHA. Conversely, hydrolysis at the sn-2 position, which would generate 1,3-diacylglycerols, is also a possibility.

Experimental Protocols

The study of this compound in marine samples requires a multi-step process involving lipid extraction, separation of lipid classes and isomers, and detailed analysis.

Lipid Extraction from Marine Tissues

A modified Folch or Bligh & Dyer method is typically employed for the quantitative extraction of lipids from marine tissues.[13][14]

Protocol:

-

Homogenize the tissue sample in a chloroform (B151607):methanol (B129727) (2:1, v/v) solution.

-

After homogenization, add water to create a biphasic system and facilitate the separation of the lipid-containing chloroform layer from the aqueous methanol layer.

-

Centrifuge the mixture to achieve clear phase separation.

-

Carefully collect the lower chloroform layer containing the lipids.

-

Wash the chloroform extract with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.

-

Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

-

Store the lipid extract in a solvent like chloroform or hexane (B92381) at -20°C or lower to prevent degradation.

Figure 3: Workflow for the extraction of lipids from marine tissues.

Separation of Diacylglycerol Isomers

The separation of 1,2- and 1,3-diacylglycerol isomers is crucial for their individual analysis. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used techniques.[15][16]

TLC Separation:

-

Spot the total lipid extract onto a silica (B1680970) gel TLC plate impregnated with boric acid. Boric acid forms a complex with the cis-diols of 1,2-DAGs, retarding their migration compared to 1,3-DAGs.

-

Develop the plate in a solvent system such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

-

Visualize the separated lipid spots using a suitable stain (e.g., iodine vapor or primuline (B81338) spray).

-

Scrape the bands corresponding to 1,2- and 1,3-DAGs for further analysis.

HPLC Separation:

Reversed-phase HPLC (RP-HPLC) can effectively separate DAG isomers.

-

Inject the lipid extract onto a C18 column.

-

Elute the isomers using an isocratic mobile phase, such as 100% acetonitrile.[15][17]

-

Detect the eluting peaks using a UV detector (at 205 nm) or an evaporative light scattering detector (ELSD).

Analysis of Diacylglycerol Composition

Once the isomers are separated, their fatty acid composition can be determined by gas chromatography (GC) after transesterification to fatty acid methyl esters (FAMEs). For detailed molecular species analysis, liquid chromatography-mass spectrometry (LC-MS) is the method of choice.

GC Analysis of Fatty Acid Composition:

-

Transesterify the isolated DAG fraction to FAMEs using a reagent such as methanolic HCl or BF3-methanol.

-

Inject the FAMEs into a GC equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a highly polar column for separating PUFA isomers).

-

Identify and quantify the FAMEs by comparing their retention times and peak areas to those of known standards.

LC-MS Analysis of Molecular Species:

-

Couple the HPLC system used for isomer separation to a mass spectrometer.

-

Use a soft ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Identify the molecular species of the diacylglycerols based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Conclusion and Future Directions

This compound represents a specific molecule at the intersection of diacylglycerol metabolism and the critical role of DHA in marine ecosystems. While direct evidence for its natural abundance and specific functions in marine organisms is currently lacking, the broader understanding of lipid biochemistry provides a framework for its potential existence and roles. It is likely a minor component compared to its sn-1,2 isomer and may primarily function as a metabolic intermediate in the synthesis and remodeling of triacylglycerols.

Future research should focus on developing and applying highly sensitive and specific analytical methods to screen for the presence of 1,3-DDG in various marine organisms, from phytoplankton to fish. Should its presence be confirmed, further studies will be needed to elucidate the specific enzymatic pathways responsible for its synthesis and to investigate any potential, non-canonical signaling roles it may have. Such research will not only advance our fundamental understanding of marine lipid metabolism but could also open new avenues for the development of structured lipids with specific nutritional and pharmaceutical applications.

References

- 1. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Studies on the substrate and stereo/regioselectivity of adipose triglyceride lipase, hormone-sensitive lipase, and diacylglycerol-O-acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. aocs.org [aocs.org]

- 9. Diacylglycerol and phosphatidate generated by phospholipases C and D, respectively, have distinct fatty acid compositions and functions. Phospholipase D-derived diacylglycerol does not activate protein kinase C in porcine aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diacylglycerol Kinases as Sources of Phosphatidic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diradylglycerols stimulate phospholipase A2 and subsequent exocytosis in ram spermatozoa. Evidence that the effect is not mediated via protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of Positional Distribution of Fatty Acids and Triacylglycerol Molecular Compositions of Marine Fish Oils Rich in Omega-3 Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Towards Lipid from Microalgae: Products, Biosynthesis, and Genetic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Unusual Ether Lipids and Branched Chain Fatty Acids in Sea Cucumber (Cucumaria frondosa) Viscera and Their Seasonal Variation [mdpi.com]

- 15. Intramyocellular diacylglycerol concentrations and [U-13C]palmitate isotopic enrichment measured by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Functions and substrate selectivity of diacylglycerol acyltransferases from Mortierella alpina - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of DHA-Containing Diacylglycerols in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerols (DAGs) are fundamental second messengers, primarily recognized for their role in activating a range of cellular proteins, most notably the protein kinase C (PKC) family. The specific fatty acid composition of DAG molecules can significantly influence their signaling properties. This technical guide provides an in-depth exploration of the functions of diacylglycerols containing docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid crucial for neuronal and retinal function, and known for its anti-inflammatory properties. We will delve into the quantitative effects of DHA-containing DAGs on PKC isoform activation, detail relevant experimental protocols for their study, and illustrate the key signaling pathways and experimental workflows involved. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of modulating these signaling pathways.

Introduction to Diacylglycerols and Docosahexaenoic Acid

Diacylglycerols are lipid molecules composed of a glycerol (B35011) backbone esterified to two fatty acid chains. They are key intermediates in lipid metabolism and pivotal signaling molecules. The canonical pathway for the generation of signaling DAG involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) in response to extracellular stimuli. The resulting 1,2-sn-DAG remains in the plasma membrane, where it recruits and activates a cohort of proteins containing a conserved C1 domain.

Docosahexaenoic acid (DHA; 22:6n-3) is a long-chain omega-3 polyunsaturated fatty acid that is highly enriched in the brain and retina. It plays a critical role in neuronal development, synaptic function, and visual acuity. Furthermore, DHA and its metabolites have potent anti-inflammatory and pro-resolving activities. The incorporation of DHA into the diacylglycerol structure can modulate the signaling output, leading to distinct physiological responses.

Quantitative Analysis of PKC Activation by DHA-Containing Diacylglycerols

The activation of different protein kinase C (PKC) isoforms is a primary function of diacylglycerols. The potency and efficacy of this activation can be significantly influenced by the fatty acid composition of the DAG molecule. Studies have shown that DAGs containing polyunsaturated fatty acids, such as DHA, can exhibit distinct preferences for certain PKC isoforms.

A comprehensive analysis of the activation of conventional (cPKC) and novel (nPKC) PKC isoforms by various diacylglycerol species has provided valuable quantitative data. The table below summarizes the activation of PKC isoforms by 1-stearoyl-2-docosahexaenoyl-sn-glycerol (B3044074) (18:0/22:6-DG), a representative DHA-containing DAG, in comparison to other DAG species. The data is presented as fold activation relative to a control without DAG.

| PKC Isoform | 2 mmol% 18:0/22:6-DG | 20 mmol% 18:0/22:6-DG | 200 mmol% 18:0/22:6-DG | 2000 mmol% 18:0/22:6-DG | Reference |

| PKCα | ~1.5-fold | ~2.5-fold | ~3.5-fold | ~6-fold | [1][2] |

| PKCβII | No significant activation | ~1.5-fold | ~2-fold | ~4-fold | [1][2] |

| PKCγ | ~1.5-fold | ~2-fold | ~2.5-fold | ~6-fold | [1][2] |

| PKCδ | No significant activation | ~1.5-fold (preference) | ~2-fold (preference) | ~4-fold | [1] |

| PKCε | No significant activation | ~1.5-fold | ~2-fold | ~4-fold (preference) | [1] |

| PKCθ | ~2.5-fold (preference) | ~4-fold (preference) | ~6-fold | ~8-fold | [1] |

Note: "Preference" indicates that 18:0/22:6-DG showed a significantly stronger activation compared to other tested DAG species at that concentration.[1]

Signaling Pathways of DHA-Containing Diacylglycerols

DHA-containing diacylglycerols primarily exert their signaling functions through the activation of two key families of proteins: Protein Kinase C (PKC) and Ras Guanine (B1146940) Nucleotide Releasing Proteins (RasGRPs).

The PKC Signaling Pathway

Upon its generation at the plasma membrane, DHA-containing DAG recruits and activates conventional and novel PKC isoforms. This activation initiates a signaling cascade involving the phosphorylation of a multitude of downstream substrates, leading to diverse cellular responses including gene expression, cell proliferation, and differentiation.

Caption: PKC Signaling Pathway Activated by DHA-DAG.

The RasGRP-Ras-MAPK Signaling Pathway

RasGRPs are guanine nucleotide exchange factors (GEFs) for the small GTPase Ras. They possess a C1 domain that binds to DAG, leading to their recruitment to the membrane and subsequent activation of Ras. Activated Ras (Ras-GTP) then initiates the mitogen-activated protein kinase (MAPK) cascade, a critical pathway regulating cell growth, differentiation, and survival. DHA-containing DAGs can modulate this pathway, potentially influencing neuronal plasticity and immune responses.

Caption: RasGRP-Ras-MAPK Pathway Activated by DHA-DAG.

Experimental Protocols

In Vitro Protein Kinase C (PKC) Activity Assay with Lipid Vesicles

This protocol describes a method to measure the activity of purified PKC isoforms in the presence of lipid vesicles containing DHA-diacylglycerol.

Materials:

-

Purified PKC isoform

-

1-stearoyl-2-docosahexaenoyl-sn-glycerol (DHA-DAG)

-

Phosphatidylserine (PS)

-

Phosphatidylcholine (PC)

-

PKC substrate peptide (e.g., Myelin Basic Protein fragment 4-14)

-

[γ-³²P]ATP

-

Assay Buffer: 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mM EGTA

-

Stop Solution: 75 mM H₃PO₄

-

P81 phosphocellulose paper

Procedure:

-

Lipid Vesicle Preparation: a. Mix PC, PS, and DHA-DAG in chloroform (B151607) at the desired molar ratios (e.g., 68:30:2). b. Dry the lipid mixture under a stream of nitrogen gas to form a thin film. c. Resuspend the lipid film in Assay Buffer by vortexing. d. Sonicate the suspension on ice until the solution becomes clear to form small unilamellar vesicles.

-

Kinase Reaction: a. In a microcentrifuge tube, combine the lipid vesicle suspension, PKC substrate peptide, and purified PKC enzyme. b. Pre-incubate the mixture at 30°C for 5 minutes. c. Initiate the reaction by adding [γ-³²P]ATP. d. Incubate at 30°C for 10-20 minutes.

-

Stopping the Reaction and Quantifying Phosphorylation: a. Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper. b. Wash the paper extensively with 75 mM H₃PO₄ to remove unincorporated [γ-³²P]ATP. c. Quantify the radioactivity on the paper using a scintillation counter.

Caption: Experimental Workflow for In Vitro PKC Activity Assay.

Lipidomics Workflow for Quantification of DHA-Containing Diacylglycerols by LC-MS/MS

This protocol outlines a general workflow for the extraction, separation, and quantification of DHA-containing DAGs from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Biological sample (cells or tissue)

-

Internal standard (e.g., a deuterated or ¹³C-labeled DAG)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

Reversed-phase C18 column

Procedure:

-

Lipid Extraction (Bligh & Dyer Method): a. Homogenize the biological sample in a mixture of chloroform and methanol. b. Add the internal standard. c. Induce phase separation by adding chloroform and 0.9% NaCl solution. d. Collect the lower organic phase containing the lipids. e. Dry the lipid extract under a stream of nitrogen.

-

Sample Preparation for LC-MS/MS: a. Reconstitute the dried lipid extract in the initial mobile phase.

-

LC-MS/MS Analysis: a. Inject the sample onto a C18 column for chromatographic separation of lipid species. b. Use a gradient of mobile phases (e.g., acetonitrile/water and isopropanol/acetonitrile) to elute the lipids. c. Detect and quantify the different DAG species, including those containing DHA, using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

Caption: Lipidomics Workflow for DHA-DAG Quantification.

Therapeutic Implications and Future Directions

The distinct signaling properties of DHA-containing diacylglycerols open up exciting avenues for therapeutic intervention. Given the crucial roles of DHA in neuronal health and inflammation, targeting the generation or downstream signaling of DHA-DAGs could be a promising strategy for a variety of disorders.

-

Neurodegenerative Diseases: Enhancing the production of specific DHA-DAGs in the brain could potentially promote neuronal survival and synaptic plasticity, offering a novel approach for diseases like Alzheimer's and Parkinson's.

-

Inflammatory Disorders: The preferential activation of certain PKC isoforms by DHA-DAGs may contribute to the resolution of inflammation. Developing drugs that mimic the action of these specific DAGs could lead to new anti-inflammatory therapies with fewer side effects.

-

Cancer: The role of DAG signaling in cancer is complex, with different PKC isoforms having both tumor-promoting and tumor-suppressing functions. A detailed understanding of how DHA-DAGs modulate the activity of specific PKC isoforms could enable the development of more targeted cancer therapies.

Future research should focus on further elucidating the precise downstream targets of DHA-DAG-activated signaling pathways in different cell types and disease models. The development of more specific pharmacological tools to modulate the activity of individual PKC and RasGRP isoforms will also be crucial for translating our understanding of DHA-DAG signaling into effective therapies.

Conclusion

Diacylglycerols containing DHA are not merely metabolic intermediates but are sophisticated signaling molecules with the ability to differentially regulate key cellular pathways. Their preferential activation of specific PKC isoforms and their role in the RasGRP-Ras-MAPK cascade highlight their importance in a range of physiological and pathological processes. This technical guide provides a foundational resource for researchers aiming to unravel the complexities of DHA-DAG signaling and harness its therapeutic potential. The provided data, protocols, and pathway diagrams are intended to facilitate further investigation into this exciting and rapidly evolving field.

References

An In-depth Technical Guide to 1,3-Didocosahexaenoyl Glycerol: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Didocosahexaenoyl glycerol (B35011) (1,3-di-DHA-G), a structured diacylglycerol containing two molecules of the omega-3 fatty acid docosahexaenoic acid (DHA) at the sn-1 and sn-3 positions of the glycerol backbone. This document details the history of its synthesis, outlines both enzymatic and chemical preparation methodologies with specific protocols, and explores its biological activities and associated signaling pathways. Quantitative data from key experimental studies are summarized in structured tables, and complex biological and experimental workflows are visualized using Graphviz diagrams to facilitate understanding. This guide is intended to be a core resource for researchers and professionals in the fields of lipid chemistry, pharmacology, and drug development.

Introduction and Historical Context

The strategic placement of fatty acids on a glycerol backbone, creating structured lipids, has been a significant area of research to enhance the bioavailability and physiological effects of beneficial fatty acids like docosahexaenoic acid (DHA).[1][2][3] While the broader field of structured lipids has a rich history, the specific synthesis and exploration of 1,3-Didocosahexaenoyl glycerol (1,3-di-DHA-G) are more recent developments. The initial focus of DHA research was on its overall dietary intake and its effects as a component of triglycerides and phospholipids.

The precise history of the first synthesis of 1,3-di-DHA-G is not extensively documented in a single seminal publication. However, its development can be traced through the progression of research into lipase-catalyzed synthesis of structured diacylglycerols. Early work focused on the synthesis of 1,3-diacylglycerols with more common fatty acids. As the therapeutic potential of DHA became more apparent, researchers began to apply these enzymatic techniques to incorporate DHA into specific positions on the glycerol molecule. The synthesis of structured triglycerides containing DHA at the sn-1 and sn-3 positions often involves the use of 1,3-di-DHA-G as a key intermediate.

Synthesis of this compound

The synthesis of 1,3-di-DHA-G can be achieved through two primary routes: enzymatic synthesis and chemical synthesis. Enzymatic methods are generally preferred due to their high regioselectivity, milder reaction conditions, and the ability to avoid the use of harsh chemicals that can degrade the highly unsaturated DHA molecules.

Enzymatic Synthesis

Enzymatic synthesis of 1,3-di-DHA-G typically involves the direct esterification of glycerol with DHA or the glycerolysis of a DHA-rich oil or ester. The use of sn-1,3-specific lipases is crucial for achieving a high yield of the desired 1,3-diacyl-sn-glycerol isomer.

Several commercially available lipases have been utilized for the synthesis of 1,3-diacylglycerols. Lipases from Rhizomucor miehei (Lipozyme RM IM) and Candida antarctica lipase (B570770) B (Novozym 435) have shown good performance in the synthesis of 1,3-diacylglycerols.[4] The choice of the reaction system, either solvent-free or with an organic solvent, can significantly impact the reaction rate and final product purity. Solvent-free systems are often preferred for their environmental benefits and simpler downstream processing.[4]

This protocol describes a general procedure for the lipase-catalyzed direct esterification of glycerol with docosahexaenoic acid.

Materials:

-

Glycerol (high purity)

-

Docosahexaenoic acid (DHA, high purity)

-

Immobilized sn-1,3-specific lipase (e.g., Lipozyme RM IM)

-

Anhydrous sodium sulfate

-

Hexane (B92381) (analytical grade)

-

Ethyl acetate (B1210297) (analytical grade)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a temperature-controlled reactor, combine glycerol and DHA at a molar ratio of 1:2.

-

Enzyme Addition: Add the immobilized lipase, typically 5-10% by weight of the total substrates.

-

Reaction Conditions: The reaction is typically carried out at a temperature between 40°C and 60°C with constant stirring under a vacuum or with a stream of inert gas (e.g., nitrogen) to remove the water produced during the reaction, thereby driving the equilibrium towards ester formation.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of reactants and the formation of mono-, di-, and triglycerides.

-

Enzyme Removal: Once the desired conversion is achieved, the immobilized enzyme is removed by filtration. The enzyme can be washed with a solvent like hexane and reused.

-

Product Purification: The crude product mixture is then purified to isolate the 1,3-di-DHA-G. This is typically achieved by silica gel column chromatography. A non-polar solvent like hexane is used to elute the less polar triglycerides, followed by a more polar solvent system (e.g., a gradient of ethyl acetate in hexane) to elute the diacylglycerols and finally the monoacylglycerols and unreacted glycerol.

Workflow for Enzymatic Synthesis and Purification of 1,3-di-DHA-G

Chemical Synthesis

Chemical synthesis of 1,3-di-DHA-G offers an alternative to enzymatic methods but often requires protection and deprotection steps to achieve the desired regioselectivity, making the process more complex and potentially leading to lower overall yields and the formation of byproducts.

A common chemical approach involves the use of a glycerol derivative with the sn-2 hydroxyl group protected. This protected glycerol is then acylated at the sn-1 and sn-3 positions with DHA, followed by the removal of the protecting group.

This protocol outlines a general multi-step chemical synthesis route.

Materials:

-

2-O-protected glycerol (e.g., 1,3-O-benzylidene glycerol)

-

Docosahexaenoic acid (DHA) or its activated form (e.g., acyl chloride)

-

Acylating agent/catalyst (e.g., dicyclohexylcarbodiimide/4-dimethylaminopyridine (DCC/DMAP))

-

Deprotection reagent (e.g., hydrogen for hydrogenolysis of benzylidene group)

-

Organic solvents (e.g., dichloromethane, hexane, ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

Protection of Glycerol: The sn-2 hydroxyl group of glycerol is protected. For example, reacting glycerol with benzaldehyde (B42025) in the presence of an acid catalyst can form 1,3-O-benzylidene glycerol.

-

Acylation: The protected glycerol is then reacted with two equivalents of DHA in the presence of an activating agent like DCC and a catalyst like DMAP in an anhydrous organic solvent.

-

Deprotection: The protecting group at the sn-2 position is removed. In the case of a benzylidene group, this can be achieved by hydrogenolysis using a palladium catalyst.

-

Purification: The final product, 1,3-di-DHA-G, is purified from the reaction mixture using silica gel column chromatography, similar to the purification step in the enzymatic synthesis.

Workflow for Chemical Synthesis of 1,3-di-DHA-G

Quantitative Data on Synthesis